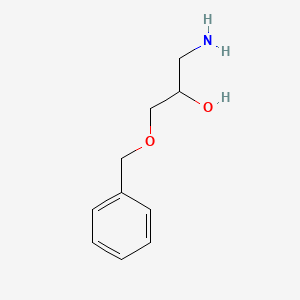

1-Amino-3-benzyloxy-propan-2-ol

説明

The exact mass of the compound 1-Amino-3-benzyloxy-propan-2-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 380677. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Amino-3-benzyloxy-propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Amino-3-benzyloxy-propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-amino-3-phenylmethoxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHLNQMMKJNJIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321732 | |

| Record name | 1-Amino-3-benzyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90503-15-4 | |

| Record name | 90503-15-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3-benzyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3-(benzyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 1-Amino-3-benzyloxy-propan-2-ol: A Key Chiral Building Block in Pharmaceutical Development

This in-depth technical guide provides a comprehensive overview of 1-amino-3-benzyloxy-propan-2-ol, a versatile chiral building block with significant applications in pharmaceutical research and development. This document will delve into its chemical identity, properties, synthesis, and, most importantly, its critical role in the creation of stereochemically defined active pharmaceutical ingredients (APIs).

Chemical Identity and Stereoisomerism: The Foundation of Chirality

1-Amino-3-benzyloxy-propan-2-ol is a propanolamine derivative characterized by an amino group, a hydroxyl group, and a benzyloxy ether moiety. The central carbon atom (C2) is a chiral center, giving rise to two enantiomers: (R)- and (S)-1-amino-3-benzyloxy-propan-2-ol. The specific stereochemistry of this molecule is paramount, as it directly influences the biological activity and safety profile of the final drug product.[1][2] The racemic mixture and its individual enantiomers are identified by distinct CAS numbers:

| Compound Name | CAS Number |

| 1-Amino-3-benzyloxy-propan-2-ol (Racemic) | 90503-15-4[3] |

| (2S)-1-Amino-3-(benzyloxy)propan-2-ol | 713100-30-2 |

| (R)-(+)-2-Amino-3-benzyloxy-1-propanol | 58577-87-0[4] |

| (S)-(-)-2-Amino-3-benzyloxy-1-propanol | 58577-88-1[5] |

The molecular formula for all forms is C₁₀H₁₅NO₂, with a molecular weight of 181.23 g/mol .[6][7]

Physicochemical and Spectroscopic Properties: A-Data-Driven Profile

A thorough understanding of the physicochemical properties of 1-amino-3-benzyloxy-propan-2-ol is essential for its effective use in synthesis and formulation.

Table of Physicochemical Properties:

| Property | (R)-(+)-2-Amino-3-benzyloxy-1-propanol | (S)-1-Amino-3-(benzyloxy)propan-2-ol |

| Physical Form | Colorless to yellow liquid or low melting solid[7] | White to Yellow Solid |

| Melting Point | 34-37 °C (lit.) | Not specified |

| Boiling Point | 307 °C (lit.) | Not specified |

| Optical Activity | [α]20/D +4°, c = 1 in methylene chloride | Not specified |

| Storage Temperature | 2-8 °C, under inert atmosphere[8] | 2-8 °C |

Synthesis and Manufacturing: Crafting the Chiral Core

The synthesis of enantiomerically pure 1-amino-3-benzyloxy-propan-2-ol is a critical step in its application. While specific, detailed industrial synthesis protocols are often proprietary, the general synthetic strategies can be inferred from related literature. A common approach involves the use of chiral precursors and stereoselective reactions.

One potential synthetic route starts from the commercially available precursor, 3-benzyloxy-1-propanol.[9]

Illustrative Synthetic Workflow:

Caption: A generalized synthetic pathway for 1-Amino-3-benzyloxy-propan-2-ol.

A plausible, though not explicitly detailed, synthesis of the racemic mixture could involve the epoxidation of 3-benzyloxy-1-propene followed by ring-opening with ammonia or an ammonia equivalent. The resulting racemic amino alcohol can then be resolved into its constituent enantiomers through classical methods such as diastereomeric salt formation with a chiral acid or through enzymatic kinetic resolution.[10]

A Note on Enantioselective Synthesis: Modern synthetic chemistry often favors enantioselective methods to directly obtain the desired stereoisomer, thus avoiding the often inefficient resolution of a racemic mixture. Such methods could involve asymmetric epoxidation of an allylic alcohol precursor followed by nucleophilic attack with an amine.[11]

The Pivotal Role in Drug Development: Enabling Stereospecific Pharmaceuticals

The primary utility of chiral 1-amino-3-benzyloxy-propan-2-ol lies in its role as a key intermediate in the synthesis of complex, stereochemically pure active pharmaceutical ingredients (APIs).[2][12] Chirality is a fundamental aspect of drug action, as biological targets such as enzymes and receptors are themselves chiral.[13] Consequently, different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

Synthesis of Beta-Amino Alcohols for Cardiovascular Drugs

(R)-(+)-2-Amino-3-benzyloxy-1-propanol is a crucial building block in the synthesis of beta-amino alcohols, a class of compounds known for their therapeutic applications in treating heart disease.[1][14] The precise stereochemistry imparted by this intermediate is essential for the desired interaction with adrenergic receptors.

A Cornerstone for Macrolide Antibiotics

This chiral amine is also instrumental in the synthesis of 15-membered macrolide antibiotics.[1] These antibiotics are vital for the treatment of various respiratory tract and other bacterial infections. The stereochemical integrity of the final macrolide structure, which is in part dictated by the starting chiral building block, is critical for its antibacterial efficacy.

Precursor to a Spectrum of Bioactive Molecules

The structural motif of 1-amino-3-alkoxy-propan-2-ol is found in a variety of pharmacologically active compounds. For instance, derivatives of 3-amino-1-(5-indanyloxy)-2-propanol have been synthesized and evaluated as potent sodium channel blockers for the potential treatment of ischemic stroke.[15] This highlights the versatility of the aminopropanol backbone in medicinal chemistry for generating novel therapeutic agents.

Safety, Handling, and Toxicology: A Scientist's Responsibility

As with any chemical reagent, proper handling and storage of 1-amino-3-benzyloxy-propan-2-ol are imperative for laboratory safety.

Safety and Hazard Information:

| Hazard Category | GHS Classification for (R)-enantiomer | Precautionary Statements |

| Skin Corrosion/Irritation | Category 1B[7] | P260, P280, P303+P361+P353, P363 |

| Serious Eye Damage/Irritation | Category 1[7] | P305+P351+P338[7] |

| Acute Toxicity (Oral) | Harmful if swallowed (for (S)-enantiomer) | P301+P312 |

| Specific Target Organ Toxicity | May cause respiratory irritation (for (S)-enantiomer) | P261, P304+P340 |

Handling and Storage Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8] For the (R)-enantiomer, which is corrosive, a face shield is recommended.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C. It should be stored under an inert atmosphere.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[8]

Conclusion: A Small Molecule with a Large Impact

1-Amino-3-benzyloxy-propan-2-ol, particularly in its enantiomerically pure forms, represents a quintessential example of a chiral building block that is indispensable in modern pharmaceutical development. Its unique combination of functional groups and, most importantly, its defined stereochemistry, allows for the synthesis of complex and highly specific drug molecules. From cardiovascular agents to life-saving antibiotics, the influence of this seemingly simple molecule is far-reaching. A profound understanding of its properties, synthesis, and safe handling is therefore crucial for any researcher or scientist working at the forefront of drug discovery and development.

References

View References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chiral Amines in Modern Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of S-(+)-2-Amino-1-propanol in API Manufacturing. [Link]

-

Zaidlewicz, M. et al. (2001). Enantioselective Synthesis of 2- and 3Benzofuryl b-Amino Alcohols. ResearchGate. [Link]

-

Enantioselective Synthesis Amino Acids and Amino Alcohols. [Link]

-

PubChemLite. 1-amino-3-(benzyloxy)propan-2-ol (C10H15NO2). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. [Link]

-

Seki, M. et al. (2012). Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke. Chemical & Pharmaceutical Bulletin, 60(4), 488-498. [Link]

-

Chirality plays an important role... (2022). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. [Link]

-

PubChem. (S)1-Amino-3-aminooxy-propan-2-ol. [Link]

-

Miljkovic, D., Sharaf El-Din, M., & Gasi, K. (2000). Resolution of racemic 1-amino-2-propanol. ResearchGate. [Link]

-

Danish Environmental Protection Agency. (2023). Selected amines and amino alcohols. [Link]

-

Al-Suwaidan, I. A. et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. [Link]

-

ResearchGate. How do I set up a reaction between 1-Benzyloxyl-2-propanol and one of the amino acids and also between 1-Benzyloxyl-2-propanol and stearylaamine? [Link]

-

MOLBASE. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL price & availability. [Link]

-

PubChem. 3-(Benzylamino)propanol. [Link]

-

ChemWhat. 1-AMINO-3-BENZYLOXY-PROPAN-2-OL CAS#: 90503-15-4. [Link]

-

Al-Suwaidan, I. A. et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. ResearchGate. [Link]

-

PrepChem.com. Synthesis of 3-Benzyloxy-1-propanol (14). [Link]

-

Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). MDPI. [Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2023). PubMed Central. [Link]

- Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid. (2012).

-

Amerigo Scientific. (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemwhat.com [chemwhat.com]

- 4. CAS 58577-87-0 | 4756-1-0G | MDL MFCD00235943 | (2R)-(+)-2-Amino-3-(benzyloxy)propan-1-ol | SynQuest Laboratories [synquestlabs.com]

- 5. (S)-2-AMINO-3-BENZYLOXY-1-PROPANOL | 58577-88-1 [chemicalbook.com]

- 6. PubChemLite - 1-amino-3-(benzyloxy)propan-2-ol (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [wap.guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. prepchem.com [prepchem.com]

- 10. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantioselective Synthesis Amino Acids and Amino Alcohols [ursa.cat]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. Synthesis and pharmacological evaluation of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-amino-3-benzyloxy-1-propanol physical and chemical properties

Authored by: A Senior Application Scientist

Introduction

(R)-2-amino-3-benzyloxy-1-propanol is a chiral building block of significant interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional nature, possessing a primary amine, a primary alcohol, and a benzyl ether, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development. The chirality of this molecule is of particular importance, as it serves as a crucial starting material for the enantioselective synthesis of various biologically active compounds, including beta-amino alcohols and macrolide antibiotics.[1] Its applications have been noted in the development of therapeutic agents for heart disease and treatments for respiratory infections.[1]

Chemical Identity and Structure

(R)-2-amino-3-benzyloxy-1-propanol is systematically known as (2R)-2-amino-3-(phenylmethoxy)-1-propanol.[2] It is also commonly referred to by other names such as O-BENZYL-D-SERINOL and H-D-SER(BZL)-OL.[3]

Caption: Chemical structure of (R)-2-amino-3-benzyloxy-1-propanol.

Physicochemical Properties

The physical and chemical properties of (R)-2-amino-3-benzyloxy-1-propanol are summarized in the table below. These properties are critical for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 58577-87-0 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₅NO₂ | [3][4][6] |

| Molecular Weight | 181.23 g/mol | [3][5][6] |

| Appearance | Colorless to yellow liquid or low melting solid | [4] |

| Melting Point | 34-37 °C (lit.) | [3][5] |

| Boiling Point | 307 °C (lit.) | [3][5] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | >230 °F (>110 °C) | [3][5] |

| Refractive Index | 1.548 | [3] |

| Optical Activity | [α]20/D +4°, c = 1 in methylene chloride | [5] |

| Solubility | Information not widely available, but its structure suggests solubility in organic solvents. | |

| Storage Conditions | Store at 0-5°C. Air sensitive. | [3][4] |

Synthesis and Reactivity

A potential synthetic workflow could involve the protection of the amino and carboxylic acid groups of D-serine, followed by the benzylation of the hydroxyl group and subsequent reduction of the carboxylic acid to the primary alcohol. The choice of protecting groups is critical to ensure compatibility with the reaction conditions and to allow for selective deprotection.

Caption: A plausible synthetic workflow for (R)-2-amino-3-benzyloxy-1-propanol.

The reactivity of this molecule is dictated by its three functional groups:

-

The primary amine can act as a nucleophile and is basic. It can be acylated, alkylated, or used in the formation of imines and other nitrogen-containing heterocycles.

-

The primary hydroxyl group can undergo esterification, etherification, and oxidation.

-

The benzyl ether is generally stable but can be cleaved under hydrogenolysis conditions, which is a common deprotection strategy in multi-step synthesis.

Applications in Research and Drug Development

The chirality and trifunctional nature of (R)-2-amino-3-benzyloxy-1-propanol make it a valuable intermediate in the synthesis of a variety of pharmaceutical agents.[1] Its primary application lies in its use as a chiral building block for the synthesis of more complex molecules where stereochemistry is crucial for biological activity.

-

Beta-Amino Alcohols: This structural motif is present in many biologically active compounds, including certain beta-blockers and other cardiovascular drugs. The stereocenter in (R)-2-amino-3-benzyloxy-1-propanol can be used to control the stereochemistry of the final product.

-

Macrolide Antibiotics: Macrolides are a class of antibiotics characterized by a large macrocyclic lactone ring. The synthesis of these complex molecules often relies on the use of smaller, chiral fragments, and (R)-2-amino-3-benzyloxy-1-propanol can serve as such a precursor.

The importance of its chirality cannot be overstated. In drug development, often only one enantiomer of a chiral drug is biologically active, while the other may be inactive or even cause harmful side effects. The use of enantiomerically pure starting materials like (R)-2-amino-3-benzyloxy-1-propanol is a key strategy in asymmetric synthesis to produce single-enantiomer drugs.

Spectral Data and Characterization

The identity and purity of (R)-2-amino-3-benzyloxy-1-propanol are typically confirmed using a combination of spectroscopic techniques. While the raw spectra are not provided, the availability of ¹H NMR, ¹³C NMR, IR, and MS data has been noted.[7]

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique would provide information on the number of different types of protons and their connectivity. Key signals would include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl ether and the propanol backbone, the methine proton at the chiral center, and the exchangeable protons of the amine and hydroxyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This would show the number of different types of carbon atoms in the molecule.

-

IR (Infrared Spectroscopy): The IR spectrum would display characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3300-3400 cm⁻¹ region), C-H stretches (aromatic and aliphatic), and C-O stretches of the ether and alcohol.

-

MS (Mass Spectrometry): This would confirm the molecular weight of the compound by showing a molecular ion peak (or a related peak such as [M+H]⁺) at m/z 181.23 (or 182.24 for the protonated species).

Safety and Handling

(R)-2-amino-3-benzyloxy-1-propanol is classified as a hazardous substance that causes severe skin burns and eye damage.[3][8] It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area or under a chemical fume hood.[8]

GHS Hazard Classification:

-

Specific target organ toxicity (single exposure), Category 3 (May cause respiratory irritation)[8]

Hazard Statements:

Precautionary Measures:

-

Prevention: Do not breathe dust/fume/gas/mist/vapors/spray.[3][8] Wash hands and any exposed skin thoroughly after handling.[3][8] Wear protective gloves, protective clothing, eye protection, and face protection.[3][8]

-

Response:

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] Wash contaminated clothing before reuse.[3][8]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3][8]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][8]

-

Immediately call a POISON CENTER or doctor/physician.[8]

-

Storage: Store locked up.[3][8] Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with applicable laws and regulations.[3][8]

Caption: A workflow for the safe handling and emergency response for (R)-2-amino-3-benzyloxy-1-propanol.

Conclusion

(R)-2-amino-3-benzyloxy-1-propanol is a valuable and versatile chiral intermediate in organic synthesis. Its well-defined stereochemistry and multiple functional groups provide a robust platform for the construction of complex, enantiomerically pure molecules of pharmaceutical importance. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in a research and development setting.

References

-

Pharmaffiliates. (n.d.). (R)-(+)-2-Amino-3-benzyloxy-1-propanol. Pharmaffiliates. Retrieved January 5, 2026, from [Link]

-

J&K Scientific. (n.d.). (R)-(+)-2-Amino-3-benzyloxy-1-propanol hydrochloride, 98%. J&K Scientific. Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). (R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. echemi.com [echemi.com]

- 4. Page loading... [wap.guidechem.com]

- 5. (R)-(+)-2-Amino-3-benzyloxy-1-propanol 97 58577-87-0 [sigmaaldrich.com]

- 6. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL | CymitQuimica [cymitquimica.com]

- 7. (R)-2-AMINO-3-BENZYLOXY-1-PROPANOL(58577-87-0) 1H NMR spectrum [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Amino-3-(benzyloxy)propan-2-ol: A Chiral Keystone in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-amino-3-(benzyloxy)propan-2-ol, a pivotal chiral building block in modern pharmaceutical development. The document delineates its chemical identity, including its official IUPAC nomenclature and common synonyms, and details its key physicochemical properties. A significant focus is placed on its synthetic methodologies, providing a detailed, step-by-step protocol for its preparation. The guide further explores the critical role of this compound as a precursor in the synthesis of high-value therapeutics, with a particular emphasis on the class of beta-adrenergic receptor blockers (beta-blockers). The underlying mechanism of action of these pharmaceuticals is elucidated through a detailed exploration of the β-adrenergic signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, process chemistry, and drug discovery, offering both foundational knowledge and practical insights into the application of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

1-Amino-3-(benzyloxy)propan-2-ol is a chiral amino alcohol that serves as a fundamental structural motif in a variety of pharmacologically active molecules. Its proper identification and characterization are crucial for its effective application in research and development.

IUPAC Name and Synonyms

The officially recognized IUPAC name for this compound is 1-amino-3-(phenylmethoxy)propan-2-ol .[1] However, it is frequently referred to in literature and commercial catalogs by several synonyms. Understanding these alternative names is essential for comprehensive literature searches and material procurement.

Common synonyms include:

-

1-Amino-3-(benzyloxy)propan-2-ol[2]

-

1-Amino-3-benzyloxy-2-propanol[3]

-

3-Benzyloxy-2-hydroxy-1-propylamine[3]

It is important to note that this compound possesses a chiral center at the second carbon atom, leading to the existence of (R) and (S) enantiomers. These are often specified in the nomenclature, for example, (2S)-1-amino-3-(benzyloxy)propan-2-ol.[4] The specific stereoisomer used is critical in drug synthesis, as different enantiomers can exhibit vastly different pharmacological activities and toxicological profiles.

Chemical Identifiers and Properties

For unambiguous identification, the following chemical identifiers are used:

| Identifier | Value | Source |

| CAS Number | 90503-15-4 (for the racemate) | [3] |

| 713100-30-2 (for the (2S)-enantiomer) | [4] | |

| Molecular Formula | C₁₀H₁₅NO₂ | [3] |

| Molecular Weight | 181.23 g/mol | [3] |

The key physicochemical properties of 1-amino-3-(benzyloxy)propan-2-ol are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Source |

| Physical Form | White to yellow solid | [4] |

| Purity | Typically ≥95% | [4] |

| Storage Temperature | 2-8 °C | [4] |

Synthesis of 1-Amino-3-(benzyloxy)propan-2-ol: A Step-by-Step Protocol

The synthesis of 1-amino-3-(benzyloxy)propan-2-ol is a well-established process in organic chemistry. The most common and direct route involves the nucleophilic ring-opening of a suitable epoxide with an amine source. This section provides a detailed experimental protocol for this synthesis, explaining the rationale behind the key steps.

Synthetic Rationale and Strategy

The core of this synthesis is the reaction between glycidyl benzyl ether and ammonia. Glycidyl benzyl ether provides the benzyloxypropanol backbone, and ammonia serves as the nucleophile that introduces the primary amino group. The regioselectivity of the epoxide ring-opening is a key consideration. Under neutral or basic conditions, the nucleophilic attack of ammonia preferentially occurs at the less sterically hindered terminal carbon of the epoxide, leading to the desired 1-amino-3-(benzyloxy)propan-2-ol isomer.

Experimental Protocol

Reaction: Ring-opening of glycidyl benzyl ether with ammonia.

Materials:

-

Glycidyl benzyl ether

-

Aqueous ammonia (25-28% solution)

-

Ethanol (or another suitable protic solvent)

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glycidyl benzyl ether in ethanol.

-

Addition of Ammonia: To the stirred solution, add an excess of aqueous ammonia. The use of excess ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol and excess ammonia under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in water and extract the product into an organic solvent such as dichloromethane. The aqueous layer is extracted multiple times to ensure complete recovery of the product.

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-amino-3-(benzyloxy)propan-2-ol.

-

Purification: The crude product can be further purified by techniques such as vacuum distillation or column chromatography to obtain the desired purity.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-amino-3-(benzyloxy)propan-2-ol.

Application in Drug Development: The Gateway to Beta-Blockers

The 1-amino-3-aryloxy-propan-2-ol scaffold, of which 1-amino-3-(benzyloxy)propan-2-ol is a key representative, is the cornerstone of one of the most important classes of cardiovascular drugs: the beta-blockers. These drugs are widely used in the management of hypertension, angina pectoris, arrhythmias, and heart failure.

Role as a Chiral Precursor

The stereochemistry of the 2-hydroxyl group and the nature of the amino and aryloxy substituents are critical for the pharmacological activity of beta-blockers. 1-Amino-3-(benzyloxy)propan-2-ol, particularly its enantiomerically pure forms, provides a versatile platform for the synthesis of a wide range of beta-blockers. The benzyloxy group can be retained in the final drug molecule or can serve as a protecting group for the hydroxyl functionality, which can be deprotected and further modified.

Synthesis of Beta-Blockers: A General Scheme

The general synthetic route to beta-blockers from a 1-amino-3-aryloxy-propan-2-ol derivative involves the N-alkylation of the primary amino group. This is typically achieved by reacting the amino alcohol with a suitable alkylating agent, often an alkyl halide or a reductive amination with an aldehyde or ketone. The choice of the N-substituent is a key determinant of the beta-blocker's selectivity for β₁- versus β₂-adrenergic receptors and its overall pharmacological profile.

Mechanism of Action: Modulating the β-Adrenergic Signaling Pathway

Beta-blockers derived from 1-amino-3-(benzyloxy)propan-2-ol exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), to β-adrenergic receptors. These receptors are a class of G-protein coupled receptors (GPCRs) that play a crucial role in the sympathetic nervous system's regulation of cardiovascular function.

The β-Adrenergic Signaling Cascade

In the heart, the predominant subtype is the β₁-adrenergic receptor. The binding of catecholamines to these receptors initiates a signaling cascade:

-

Receptor Activation: The binding of an agonist (e.g., adrenaline) to the β₁-adrenergic receptor induces a conformational change in the receptor.

-

G-Protein Activation: This conformational change activates the associated heterotrimeric G-protein (Gs), causing the exchange of GDP for GTP on the α-subunit (Gαs).

-

Adenylate Cyclase Activation: The activated Gαs-GTP complex dissociates from the βγ-subunits and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of protein kinase A (PKA), causing the release and activation of the catalytic subunits of PKA.

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, which leads to an increase in intracellular calcium levels.

-

Physiological Response: The rise in intracellular calcium results in increased heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy).

Inhibition by Beta-Blockers

Beta-blockers, by competitively binding to the β₁-adrenergic receptors, prevent the binding of catecholamines and thus interrupt this signaling cascade at its inception. This leads to a reduction in cAMP production, PKA activation, and intracellular calcium levels, resulting in a decrease in heart rate, contractility, and blood pressure.

β-Adrenergic Signaling Pathway Diagram

Caption: The β-adrenergic signaling pathway and its inhibition by beta-blockers.

Conclusion

1-Amino-3-(benzyloxy)propan-2-ol is a compound of significant importance in the pharmaceutical industry. Its value lies in its role as a versatile and stereochemically defined building block for the synthesis of a wide array of drugs, most notably the beta-blockers. A thorough understanding of its chemical properties, synthesis, and the mechanism of action of its derivatives is essential for medicinal chemists and drug development professionals. This guide has provided a detailed overview of these aspects, aiming to equip researchers with the knowledge necessary to effectively utilize this key chemical intermediate in the pursuit of novel and improved therapeutics.

References

-

(2S)-1-AMINO-3-(BENZYLOXY)PROPAN-2-OL. Sigma-Aldrich.

-

1-AMINO-3-BENZYLOXY-PROPAN-2-OL CAS#: 90503-15-4. ChemWhat.

-

1-amino-3-(benzyloxy)propan-2-ol. Sigma-Aldrich.

-

1-Amino-3-benzyloxy-propan-2-ol | 90503-15-4. Biosynth.

-

1-amino-3-(benzyloxy)propan-2-ol (C10H15NO2). PubChem.

Sources

A Senior Application Scientist's Guide for Drug Development Professionals

An In-depth Technical Guide to the Stereoisomers of 1-amino-3-benzyloxy-propan-2-ol

Abstract

1-amino-3-benzyloxy-propan-2-ol is a pivotal chiral building block in modern medicinal chemistry. Its structure, possessing a single stereogenic center, gives rise to two non-superimposable mirror-image isomers, or enantiomers: (R)- and (S)-1-amino-3-benzyloxy-propan-2-ol. The precise three-dimensional arrangement of the functional groups in these enantiomers is critical, as it directly translates into distinct biological activities and pharmacological profiles in the advanced molecules synthesized from them. This technical guide provides a comprehensive exploration of these stereoisomers, detailing methodologies for their stereoselective synthesis and resolution, robust analytical techniques for their characterization, and a discussion of their differential applications in pharmaceutical development. The content is curated to provide both foundational knowledge and actionable, field-proven insights for researchers and scientists.

The Central Role of Chirality: Understanding 1-amino-3-benzyloxy-propan-2-ol

In the realm of pharmacology, stereochemistry is not a subtle detail but a decisive factor in a molecule's therapeutic efficacy and safety. The human body is an inherently chiral environment, and as such, the interaction between a drug and its biological target (e.g., an enzyme or receptor) is highly stereospecific. 1-amino-3-benzyloxy-propan-2-ol, with its molecular formula C10H15NO2, contains a single chiral carbon at the C2 position, which bears the hydroxyl group.[1] This structural feature means the molecule exists as a pair of enantiomers.

-

(R)-1-amino-3-benzyloxy-propan-2-ol (CAS: 58577-87-0)[2]

-

(S)-1-amino-3-benzyloxy-propan-2-ol (CAS: 58577-88-1)[3]

Often, one enantiomer of a drug provides the desired therapeutic effect, while the other may be less active, inactive, or, in some cases, responsible for adverse effects. Consequently, the ability to access stereochemically pure forms of chiral synthons like 1-amino-3-benzyloxy-propan-2-ol is a cornerstone of rational drug design. The (R)-enantiomer, for instance, is a crucial building block for certain pharmaceutical agents, including potent p38 MAP kinase inhibitors.[4][5]

Diagram: Enantiomers of 1-amino-3-benzyloxy-propan-2-ol

Caption: The enantiomeric relationship of (R)- and (S)-1-amino-3-benzyloxy-propan-2-ol.

Accessing Stereopurity: Synthesis and Resolution Strategies

The generation of single-enantiomer compounds is a critical challenge in pharmaceutical manufacturing. Two primary strategies are employed: direct asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis

This "chiral pool" approach involves building the molecule from a chiral precursor or using a chiral catalyst to guide the reaction towards a single stereoisomer. For amino alcohols, a common method is the asymmetric ring-opening of a prochiral epoxide with an amine, facilitated by a chiral catalyst.

Resolution of Racemic Mixtures

Resolution remains a robust and scalable method for obtaining pure enantiomers. It begins with a 50:50 mixture of the (R) and (S) enantiomers (a racemate) and employs a chiral agent or catalyst to separate them.

Kinetic resolution leverages the high stereoselectivity of enzymes. A lipase, for example, will acylate one enantiomer much faster than the other. By stopping the reaction at ~50% conversion, one can isolate one enantiomer as the acylated product and the other as the unreacted starting material. Lipase-catalyzed enantioselective hydrolysis is a documented practical method for producing these building blocks on a large scale.[4]

Experimental Protocol: Lipase-Catalyzed Enantioselective Acetylation

-

Substrate Preparation: Dissolve racemic 1-amino-3-benzyloxy-propan-2-ol (1.0 eq) in a suitable aprotic organic solvent (e.g., toluene or THF) to a concentration of 0.1 M.

-

Acyl Donor Addition: Add an acyl donor, such as vinyl acetate (1.5 eq), to the solution. The use of vinyl acetate is advantageous as it produces acetaldehyde as a byproduct, which does not interfere with the reaction equilibrium.

-

Enzyme Introduction: Add a commercially available lipase, such as Candida antarctica Lipase B (CAL-B), immobilized on a solid support (typically 10-20% by weight of the substrate). Immobilized enzymes are preferred for ease of removal post-reaction.

-

Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking aliquots and analyzing them via chiral HPLC to determine the enantiomeric excess (e.e.) of the substrate and product.

-

Termination and Work-up: Once the reaction reaches approximately 50% conversion (optimal for achieving high e.e. for both components), terminate it by filtering off the immobilized enzyme.

-

Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted amino alcohol and the acetylated amino alcohol can be readily separated by column chromatography on silica gel.

-

Deprotection (if required): The acetylated enantiomer can be hydrolyzed back to the free amino alcohol using mild basic conditions (e.g., K₂CO₃ in methanol/water).

Caption: Generalized workflow for the kinetic resolution of 1-amino-3-benzyloxy-propan-2-ol.

Characterization and Quality Control of Stereoisomers

Confirming the stereochemical identity and purity of the enantiomers is a non-negotiable step in drug development. A combination of analytical techniques is employed for this purpose.

| Technique | Principle | Typical Application & Expected Results |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Primary method for e.e. determination. Using a polysaccharide-based column (e.g., Chiralcel® OD-H), the two enantiomers will resolve into two distinct peaks. Integration of peak areas provides a quantitative measure of purity.[6] |

| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule in solution. | Confirmation of absolute configuration. Enantiomers rotate light by equal magnitudes but in opposite directions. For (R)-(+)-2-Amino-3-benzyloxy-1-propanol, a positive specific rotation is expected (e.g., [α]20/D +4°, c=1 in methylene chloride). The (S)-enantiomer will exhibit a negative rotation of the same magnitude under identical conditions. |

| NMR Spectroscopy | In a chiral environment (using a chiral solvating agent or derivatizing agent), enantiomers become diastereotopic, leading to distinguishable signals in the NMR spectrum. | Orthogonal method for e.e. determination. Can be used to verify HPLC results. For example, adding a chiral auxiliary like Mosher's acid chloride converts the enantiomers into diastereomeric esters, whose ¹H or ¹⁹F NMR signals can be resolved and integrated. |

Differential Properties and Applications in Drug Synthesis

The utility of 1-amino-3-benzyloxy-propan-2-ol lies in its role as a versatile C3 chiral synthon. The benzyloxy group serves as a stable protecting group for the primary alcohol, which can be readily removed via catalytic hydrogenation in the final stages of a synthesis. The amino and secondary alcohol functionalities provide reactive handles for constructing more complex molecular architectures.

-

(R)-Enantiomer Applications: The (R)-enantiomer is a documented precursor for various bioactive molecules. Its specific stereoconfiguration is essential for achieving the desired binding affinity and biological response in the target molecule. It is a key building block for certain beta-amino alcohols and macrolide antibiotics.[5]

-

(S)-Enantiomer Applications: The (S)-enantiomer is equally important and serves as the precursor to the opposite enantiomer of the final drug product. For example, it can be used to synthesize the enantiomers of potent kinase inhibitors, allowing for the critical evaluation of stereochemistry in structure-activity relationship (SAR) studies.[4]

Conclusion

The stereoisomers of 1-amino-3-benzyloxy-propan-2-ol are more than just chemical curiosities; they are enabling tools for the creation of safer and more effective medicines. A deep understanding of the methodologies for their stereoselective synthesis, resolution, and characterization is fundamental for any scientist or researcher in the pharmaceutical industry. The choice of strategy—be it asymmetric synthesis or enzymatic resolution—depends on factors such as scale, cost, and available technology. However, the end goal remains the same: to produce a single, well-characterized stereoisomer that can serve as a reliable foundation for building the next generation of therapeutics. This guide provides the core principles and practical frameworks to achieve that goal with scientific rigor and efficiency.

References

-

Title: Chiral separation of amino-alcohols using extractant impregnated resins. Source: PubMed Central. URL: [Link]

-

Title: 1-amino-3-(benzyloxy)propan-2-ol (C10H15NO2). Source: PubChem. URL: [Link]

-

Title: (S)1-Amino-3-aminooxy-propan-2-ol. Source: PubChem. URL: [Link]

-

Title: 1-AMINO-3-BENZYLOXY-PROPAN-2-OL CAS#: 90503-15-4. Source: ChemWhat. URL: [Link]

-

Title: Development of a Practical and Scalable Synthesis of (R)- and (S)-3-Amino-2-[(benzyloxy)methyl]propan-1-ol Monohydrochloride: A Useful C-4 Chiral Building Block. Source: ACS Publications (Organic Process Research & Development). URL: [Link]

-

Title: Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Source: PubMed Central. URL: [Link]

-

Title: (R)-(+)-2-Amino-3-benzyloxy-1-propanol: A Key Chiral Building Block for Pharmaceutical Synthesis. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Resolution of racemic 1-amino-2-propanol. Source: ResearchGate. URL: [Link]

- Title: Chiral separations of amino acids. Source: Google Patents.

-

Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Source: YAKHAK HOEJI (Journal of Pharmaceutical Sciences). URL: [Link]

Sources

- 1. PubChemLite - 1-amino-3-(benzyloxy)propan-2-ol (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. (S)-2-AMINO-3-BENZYLOXY-1-PROPANOL | 58577-88-1 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

A Technical Guide to the Spectroscopic Characterization of 1-amino-3-benzyloxy-propan-2-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

1-amino-3-benzyloxy-propan-2-ol is a valuable chemical intermediate in organic synthesis, particularly in the development of pharmaceutical agents. Its structure, featuring a primary amine, a secondary alcohol, and a benzyl ether, provides a versatile scaffold for building more complex molecules. Accurate and comprehensive structural confirmation of such intermediates is a cornerstone of drug development and chemical research, ensuring the integrity of subsequent synthetic steps and the final product. This guide provides an in-depth analysis of the spectroscopic data for 1-amino-3-benzyloxy-propan-2-ol (CAS No: 90503-15-4), focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The narrative is designed to not only present the data but to explain the underlying principles and experimental rationale, reflecting a field-proven approach to analytical chemistry.

Molecular Structure and Spectroscopic Overview

Before delving into the individual spectroscopic techniques, a foundational understanding of the molecule's structure is essential for predicting and interpreting its spectral features.

-

Molecular Formula: C₁₀H₁₅NO₂[1]

-

Molecular Weight: 181.23 g/mol [1]

-

Structure:

-

Key Functional Groups:

-

Primary Amine (-NH₂)

-

Secondary Alcohol (-OH)

-

Benzyl Ether (-O-CH₂-Ph)

-

Aromatic (Phenyl) Ring

-

Each of these groups will produce characteristic signals in the various spectra, allowing for a comprehensive and corroborative structural elucidation.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides critical information about the molecular weight of a compound and offers clues to its structure through fragmentation patterns.

Expected and Observed Molecular Ions

The primary goal is to confirm the molecular mass of 181.23 Da. Using a soft ionization technique like Electrospray Ionization (ESI), we expect to see the protonated molecule, [M+H]⁺.

-

Monoisotopic Mass: 181.1103 Da

-

Expected [M+H]⁺: 182.1176 Da

-

Experimental ESI-MS: An experimental ESI-MS analysis has confirmed the presence of the [M+H]⁺ ion, corroborating the expected molecular weight.[2]

The following table summarizes predicted adducts commonly observed in ESI-MS.[1]

| Adduct Form | Calculated m/z |

| [M+H]⁺ | 182.1176 |

| [M+Na]⁺ | 204.0995 |

| [M+NH₄]⁺ | 199.1441 |

| [M+K]⁺ | 220.0734 |

Fragmentation Pathway Analysis (Electron Ionization - EI)

While ESI is a soft technique, "harder" techniques like Electron Ionization (EI) induce fragmentation, providing structural insights. The fragmentation of 1-amino-3-benzyloxy-propan-2-ol is dictated by its functional groups. The most probable cleavage sites are the C-C bonds adjacent to the heteroatoms (oxygen and nitrogen) and the benzylic ether bond.

Key expected fragments include:

-

Benzylic Cleavage: A prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is a classic indicator of a benzyl group. This results from the cleavage of the C-O bond of the ether.

-

Cleavage Alpha to the Amine: Loss of the aminomethyl group can lead to characteristic fragments.

-

Cleavage Alpha to the Alcohol: Fragmentation adjacent to the hydroxyl group is also a common pathway.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. While an experimental spectrum for 1-amino-3-benzyloxy-propan-2-ol is not publicly available, we can predict the characteristic absorption bands based on its structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| 3400 - 3250 | O-H (Alcohol) & N-H (Amine) | Stretching | Very Broad |

| 3080 - 3010 | =C-H (Aromatic) | Stretching | Sharp, Medium |

| 2960 - 2850 | C-H (Aliphatic) | Stretching | Sharp, Strong |

| 1600 - 1450 | C=C (Aromatic) | Stretching | Medium to Weak |

| 1250 - 1000 | C-O (Ether & Alcohol) | Stretching | Strong |

| 1650 - 1580 | N-H | Bending | Medium |

Causality and Interpretation:

-

The broadness of the O-H and N-H stretching bands is a direct result of intermolecular hydrogen bonding.[3] In a condensed phase (liquid or solid), these groups form a dynamic network, causing a wide distribution of vibrational energies.

-

The C-O stretching region will likely show multiple strong peaks due to the presence of both the secondary alcohol and the benzyl ether, which have slightly different vibrational frequencies.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum Analysis

The proton NMR spectrum reveals the number of different types of protons and their connectivity. Experimental data for 1-amino-3-benzyloxy-propan-2-ol has been reported in the literature.[2]

Experimental Data (400 MHz, CDCl₃): [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.40 - 7.24 | m | 5H | Phenyl (Ar-H ) |

| 4.53 | s | 2H | Benzylic (-O-CH₂ -Ph) |

| 3.80 - 3.69 | m | 1H | -CH(OH )- |

| 3.52 - 3.42 | m | 2H | -CH-CH₂ -O- |

| 2.85 - 2.75 | m | 1H | H₂N-CH₂ - (one H) |

| 2.74 - 2.65 | m | 1H | H₂N-CH₂ - (one H) |

(Note: The broad signals for the -OH and -NH₂ protons are often not explicitly listed in patent data but would be expected to be present and exchangeable with D₂O).

Expert Interpretation:

-

Aromatic Region (7.40-7.24 ppm): The multiplet integrating to 5 protons is characteristic of a monosubstituted benzene ring.

-

Benzylic Protons (4.53 ppm): The singlet at 4.53 ppm is a key signature. These two protons are chemically equivalent and show no coupling to neighboring protons because they are separated by an oxygen atom. Their downfield shift is due to the deshielding effect of the adjacent oxygen and the aromatic ring current.

-

Aliphatic Backbone (3.80-2.65 ppm): The protons on the propanol backbone appear as complex multiplets due to diastereotopicity and spin-spin coupling. The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is the most downfield of this group due to the direct attachment of the electronegative oxygen. The two sets of methylene protons (-CH₂-O- and H₂N-CH₂-) are diastereotopic, meaning they are chemically non-equivalent, and will thus appear as separate signals, often as complex multiplets due to coupling with the adjacent methine proton.

¹³C NMR Spectrum Analysis

| Predicted Chemical Shift (δ) ppm | Carbon Assignment | Rationale |

| 138 - 137 | C (Quaternary) | Aromatic carbon attached to the benzylic group |

| 129 - 127 | CH | Aromatic carbons |

| 74 - 72 | CH₂ | Benzylic (-O-C H₂-Ph) |

| 72 - 70 | CH₂ | -CH-C H₂-O- |

| 71 - 69 | CH | -C H(OH)- |

| 46 - 44 | CH₂ | H₂N-C H₂- |

Expert Rationale:

-

The chemical shifts are governed by the electronegativity of nearby atoms. Carbons bonded to oxygen (ether and alcohol) are significantly deshielded and appear downfield (70-74 ppm).

-

The carbon of the aminomethyl group is less deshielded and appears further upfield (44-46 ppm).

-

The aromatic carbons appear in their characteristic region (127-138 ppm).

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed. The methodologies described below are self-validating systems for acquiring high-quality spectroscopic data for compounds like 1-amino-3-benzyloxy-propan-2-ol.

NMR Spectroscopy Protocol

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 1-amino-3-benzyloxy-propan-2-ol and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial. Add a small amount of an internal standard, typically tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.[4][5]

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency to the deuterium signal of the solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.[6]

-

¹H Spectrum Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-4 seconds, and a relaxation delay of 2-5 seconds. A total of 16-32 scans are usually sufficient.[7]

-

¹³C Spectrum Acquisition: For the carbon spectrum, use a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more). A wider spectral width (~240 ppm) and a relaxation delay of 2 seconds are typical.

-

Data Processing: Apply Fourier transformation to the raw data (FID). Manually or automatically phase correct the spectra. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. For the ¹H spectrum, perform integration to determine the relative proton ratios.

FTIR Spectroscopy Protocol (KBr Pellet Method)

Methodology:

-

Preparation: Use spectroscopy-grade potassium bromide (KBr), which must be kept scrupulously dry, often by storing in a desiccator or oven.

-

Mixing: In a clean agate mortar and pestle, grind approximately 100 mg of KBr to a fine powder. Add 0.5-1 mg of the solid 1-amino-3-benzyloxy-propan-2-ol sample. Continue to grind the mixture for 1-2 minutes until it is homogenous. The goal is to disperse the sample particles evenly within the KBr matrix.

-

Pellet Pressing: Transfer a small amount of the powdered mixture into the collar of a pellet press die. Assemble the die and place it in a hydraulic press. Apply a pressure of 8-10 tons for approximately 2 minutes.

-

Analysis: Carefully remove the die and extract the thin, transparent, or translucent KBr pellet. A cloudy or opaque pellet indicates insufficient grinding, excessive sample, or moisture contamination.

-

Data Acquisition: First, run a background scan of the empty spectrometer. Then, place the KBr pellet in the instrument's sample holder and acquire the sample spectrum. Typically, data is collected from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Conclusion

The combined application of Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy provides a robust and unequivocal confirmation of the structure of 1-amino-3-benzyloxy-propan-2-ol. MS confirms the molecular weight, IR identifies the key functional groups (amine, alcohol, ether, aromatic), and NMR elucidates the precise carbon-hydrogen framework and connectivity. This guide demonstrates a systematic, multi-technique approach that ensures the highest level of scientific integrity and trustworthiness, which is paramount for researchers and professionals in the field of drug development and chemical synthesis.

References

-

PubMed. (n.d.). Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (n.d.). Ion-neutral complexes resulting from dissociative protonation: Fragmentation of α-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers. Journal of the American Society for Mass Spectrometry. Retrieved January 5, 2026, from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved January 5, 2026, from [Link]

-

Kintek Solution. (n.d.). How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra. Retrieved January 5, 2026, from [Link]

-

AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy? Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.4: Interpretting IR Spectra. Retrieved January 5, 2026, from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved January 5, 2026, from [Link]

-

Chemguide. (n.d.). interpreting infra-red spectra. Retrieved January 5, 2026, from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-amino-3-(benzyloxy)propan-2-ol. Retrieved January 5, 2026, from [Link]

-

YouTube. (2025, January 26). IR w/ KBr Pellet. Retrieved January 5, 2026, from [Link]

-

ChemWhat. (n.d.). 1-AMINO-3-BENZYLOXY-PROPAN-2-OL CAS#: 90503-15-4. Retrieved January 5, 2026, from [Link]

-

YouTube. (2020, November 27). KBr Pellet Preparation for FTIR Analysis. Retrieved January 5, 2026, from [Link]

-

YouTube. (2021, January 22). NMR Spectroscopy: How to interpret spectra. Retrieved January 5, 2026, from [Link]

-

YouTube. (2019, December 27). synthesis & cleavage of benzyl ethers. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 5, 2026, from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved January 5, 2026, from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved January 5, 2026, from [Link]

-

Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Retrieved January 5, 2026, from [Link]

-

PubMed. (n.d.). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved January 5, 2026, from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved January 5, 2026, from [Link]

-

University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 5, 2026, from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation. Retrieved January 5, 2026, from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved January 5, 2026, from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved January 5, 2026, from [Link]

-

ACS Publications. (2016, May 3). How to Compute Electron Ionization Mass Spectra from First Principles. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 1-amino-3-(benzyloxy)propan-2-ol (C10H15NO2). Retrieved January 5, 2026, from [Link]

- Google Patents. (n.d.). AU2024203200A1 - Bifunctional molecules containing an e3 ubiquitine ligase binding moiety linked to a bcl6 targeting moiety.

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Retrieved January 5, 2026, from [Link]

-

YouTube. (2020, March 10). Organic Chemistry: 1H NMR of alcohols - Dr. Nathan Green. Retrieved January 5, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved January 5, 2026, from [Link]

Sources

- 1. PubChemLite - 1-amino-3-(benzyloxy)propan-2-ol (C10H15NO2) [pubchemlite.lcsb.uni.lu]

- 2. Buy 1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol | 66766-07-2 [smolecule.com]

- 3. 2-((Benzyloxy)methyl)oxirane | CAS#:2930-05-4 | Chemsrc [chemsrc.com]

- 4. mzCloud – L 2 Amino 3 phenyl 1 propanol [mzcloud.org]

- 5. spectrabase.com [spectrabase.com]

- 6. mdpi.com [mdpi.com]

- 7. (S)-(-)-3-BENZYLOXY-1,2-PROPANEDIOL(17325-85-8) 13C NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Melting and Boiling Points of 1-amino-3-benzyloxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-amino-3-benzyloxy-propan-2-ol is a chiral amino alcohol that serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a primary amine, a secondary alcohol, and a benzyl ether, provides multiple points for chemical modification, making it a versatile intermediate in drug development. The physical properties of this compound, specifically its melting and boiling points, are critical parameters for its purification, handling, and the design of synthetic routes. This guide provides a comprehensive overview of the theoretical and practical aspects of the melting and boiling points of 1-amino-3-benzyloxy-propan-2-ol, with a focus on its stereoisomers.

Molecular Structure and Stereoisomerism

1-amino-3-benzyloxy-propan-2-ol possesses a single chiral center at the second carbon atom, giving rise to two enantiomers: (R)- and (S)-1-amino-3-benzyloxy-propan-2-ol. The spatial arrangement of the substituents around this stereocenter influences how the molecules pack in the solid state and interact in the liquid state, which in turn can affect their melting and boiling points. The racemic mixture contains equal amounts of the (R)- and (S)-enantiomers.

Caption: General structure of 1-amino-3-benzyloxy-propan-2-ol, with the chiral center indicated by an asterisk ().

Theoretical Framework: Intermolecular Forces and Phase Transitions

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces that hold its molecules together.[1][2][3][4] For 1-amino-3-benzyloxy-propan-2-ol, the key intermolecular interactions are:

-

Hydrogen Bonding: The presence of both a hydroxyl (-OH) and a primary amino (-NH₂) group allows for extensive hydrogen bonding.[5] The oxygen of the hydroxyl group and the nitrogen of the amino group can act as hydrogen bond acceptors, while the hydrogens of both groups can act as donors. Hydrogen bonds are significantly stronger than other dipole-dipole interactions, leading to higher melting and boiling points compared to non-polar compounds of similar molecular weight.[1][6]

-

Dipole-Dipole Interactions: The polar C-O, C-N, O-H, and N-H bonds create a net molecular dipole, leading to dipole-dipole attractions between molecules.

-

Van der Waals Forces: These are present in all molecules and increase with molecular size and surface area. The benzyl group in 1-amino-3-benzyloxy-propan-2-ol contributes significantly to these forces.

The combined effect of these forces determines the energy required to transition from the solid to the liquid phase (melting) and from the liquid to the gaseous phase (boiling).

The Influence of Stereochemistry on Physical Properties

Enantiomers have identical physical properties in an achiral environment, including melting and boiling points.[7] However, the melting point of a racemic mixture can differ from that of the pure enantiomers. This is because the packing of molecules in the crystal lattice can be more or less efficient for a racemic mixture compared to the enantiomerically pure substance.[8][9] A racemic compound (a 1:1 mixture that crystallizes in a unique lattice) often has a different melting point than the pure enantiomers. In contrast, a racemic conglomerate (a mechanical mixture of separate crystals of each enantiomer) will have a melting point that is typically lower than the pure enantiomers.

Reported Melting and Boiling Points

The available data for the melting and boiling points of the stereoisomers of 1-amino-3-benzyloxy-propan-2-ol show some inconsistencies, particularly for the (S)-enantiomer and the racemic mixture. This highlights the importance of experimental verification of physical constants.

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) |

| (R)-(+)-1-amino-3-benzyloxy-propan-2-ol | 58577-87-0 | 34-37[10] | 307[10] |

| (S)-(-)-1-amino-3-benzyloxy-propan-2-ol | 58577-88-1 | 135 - 146 (Predicted)[11] or Low melting solid[12] | 340.0±27.0 (Predicted)[11] |

| (±)-1-amino-3-benzyloxy-propan-2-ol | 90503-15-4 | No data available | 331.9 at 760 mmHg[13] |

Note: The data for the (S)-enantiomer and the racemic mixture are conflicting in the literature and should be treated with caution. Some sources describe the racemic mixture as an oil, while others classify it as a solid.

Experimental Determination of Melting and Boiling Points

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.

Melting Point Determination: Capillary Method

The capillary method is a standard technique for determining the melting point of a solid organic compound.

Protocol:

-

Sample Preparation: Ensure the sample is dry and finely powdered.[14][15]

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample to pack a small amount of the material into the tube, to a height of about 2-3 mm.[14][15]

-

Apparatus Setup: Place the packed capillary tube into a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[14]

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Caption: A simplified workflow for the experimental determination of a compound's melting point.

Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient way to determine the boiling point of a small amount of liquid.[16][17]

Protocol:

-

Sample Preparation: Place a small amount of the liquid sample into a small test tube.

-

Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil) so that the heat is distributed evenly by convection.[18][19]

-

Heating: Gently heat the side arm of the Thiele tube. A stream of bubbles will emerge from the capillary tube.

-

Observation: Continue heating until a continuous and rapid stream of bubbles is observed. Then, remove the heat. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as the apparatus cools.[16][17]

Caption: A simplified workflow for the experimental determination of a compound's boiling point.

Impact of Purity on Melting and Boiling Points

The presence of impurities will typically depress the melting point and broaden the melting point range of a crystalline solid. For liquids, impurities can either raise or lower the boiling point, depending on their volatility. Therefore, purification of 1-amino-3-benzyloxy-propan-2-ol is essential for obtaining accurate physical data. Common purification techniques for amino alcohols include:

-

Recrystallization: This is a standard method for purifying solids. The choice of solvent is critical; for amines, non-acidic solvents are often preferred to avoid salt formation, though recrystallization from acidic solutions can also be effective.[20] For amino acids and related compounds, crystallization can be induced by adjusting the pH to the isoelectric point or by the addition of a less polar solvent like a lower alcohol or ketone.[21][22]

-

Chromatography: Techniques such as column chromatography can be used to separate the desired compound from impurities. For chiral separations, specialized chiral stationary phases may be necessary.[23]

Conclusion

The melting and boiling points of 1-amino-3-benzyloxy-propan-2-ol are fundamental physical properties that are influenced by a combination of strong hydrogen bonding, dipole-dipole interactions, and van der Waals forces. While the data for the (R)-enantiomer is relatively consistent, there are discrepancies in the reported values for the (S)-enantiomer and the racemic mixture, underscoring the necessity of careful experimental determination. The protocols outlined in this guide provide a framework for the accurate measurement of these properties, which is indispensable for the effective use of this important chiral building block in research and development.

References

-

AMERICAN ELEMENTS®. (2022, January 15). 1-amino-3-(benzyloxy)propan-2-ol. [Link]

- MSDS DAS105 L-Serinol(Bzl).

- 1 OF 4. (n.d.).

-

Kilinkissa, O. E. Y., Govender, K. K., & Báthori, N. B. (2020). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm, 22(16), 2766-2771. [Link]

- Kilinkissa, O. E. Y., Govender, K., & Báthori, N. B. (2020). Melting point–solubility–structure correlations in chiral and racemic model cocrystals. CrystEngComm, 16, 2766-2771.

-

ChemWhat. (n.d.). 1-AMINO-3-BENZYLOXY-PROPAN-2-OL CAS#: 90503-15-4. [Link]

- SAFETY D

- JPS5939857A - Crystallization of amino acid. (n.d.).

- Fisher Scientific. (n.d.).

-

Open Oregon Educational Resources. (n.d.). 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

Chemistry LibreTexts. (2020, August 11). 7.27: Boiling Points (Thiele Tube). [Link]

- Melting Point Determin

-

McConathy, J., & Owens, M. J. (2003). The Significance of Chirality in Drug Design and Development. Primary care companion to the Journal of clinical psychiatry, 5(2), 70–73. [Link]

- The Synthesis of Some Amino Alcohols. (n.d.).

-

ResearchGate. (n.d.). Ideal racemic compound melting point behavior. [Link]

-

ENTECH Online. (2025, April 30). Hydrogen Bonding in Alcohols : Small Forces, Big Impacts. [Link]

-

Quora. (2021, April 24). It is said that lower alcohols have stronger hydrogen bonding than higher alcohols, then why do they have low boiling points as compared to higher alcohols?[Link]

-

Melting point determination. (n.d.). [Link]

-

TutorChase. (n.d.). How does the presence of a functional group affect boiling and melting points?[Link]

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. [Link]

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. [Link]

- BOILING POINT DETERMIN

-

Determination of Boiling Point (B.P):. (n.d.). [Link]

- US5118815A - Method for crystallization of amino acids. (n.d.).

-

SSERC. (n.d.). Melting point determination. [Link]

-

chymist.com. (n.d.). Micro Boiling Point Determination. [Link]

-

Chemsrc. (2025, September 16). CAS#:119870-22-3 | (S)-2-benzyloxy-3-isopropylamino-1-propanol. [Link]

-

Amerigo Scientific. (n.d.). (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol (98%). [Link]

-

PubChem. (n.d.). 3-(Benzylamino)propanol. [Link]

-

ASHP. (n.d.). Functional Group Characteristics and Roles. [Link]

-

MDPI. (n.d.). 1,3-Bis[(E)-(3-bromobenzylidene)amino]propan-2-ol. [Link]

-

Solubility of Things. (n.d.). Functional groups and their significance. [Link]

Sources

- 1. tutorchase.com [tutorchase.com]

- 2. What are the roles of functional groups? | AAT Bioquest [aatbio.com]

- 3. ashp.org [ashp.org]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. reddit.com [reddit.com]

- 6. labsolu.ca [labsolu.ca]

- 7. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 9. Melting point–solubility–structure correlations in chiral and racemic model cocrystals [researchspace.csir.co.za]

- 10. echemi.com [echemi.com]

- 11. (S)-2-AMINO-3-BENZYLOXY-1-PROPANOL | 58577-88-1 [amp.chemicalbook.com]

- 12. st56555.ispot.cc [st56555.ispot.cc]

- 13. americanelements.com [americanelements.com]

- 14. jk-sci.com [jk-sci.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. uomus.edu.iq [uomus.edu.iq]

- 19. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 20. researchgate.net [researchgate.net]

- 21. JPS5939857A - Crystallization of amino acid - Google Patents [patents.google.com]

- 22. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]

- 23. benchchem.com [benchchem.com]

In-Depth Technical Guide to the Safe Handling, Storage, and Use of 1-amino-3-benzyloxy-propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage protocols for 1-amino-3-benzyloxy-propan-2-ol (CAS Numbers: 90503-15-4, 58577-87-0, 713100-30-2), a key intermediate in pharmaceutical synthesis. As a Senior Application Scientist, this document synthesizes critical safety data with practical, field-proven insights to ensure the well-being of laboratory personnel and the integrity of research outcomes. The information herein is intended to supplement, not replace, institutional safety protocols and the diligent review of Safety Data Sheets (SDS) prior to any handling.

Compound Profile and Hazard Identification

1-amino-3-benzyloxy-propan-2-ol is a bifunctional organic molecule containing a primary amine, a secondary alcohol, and a benzyl ether.[1][2][3] This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules.[] However, these same functional groups, particularly the amino alcohol moiety, are responsible for its primary hazards.

1.1. GHS Hazard Classification

This compound is classified as a hazardous substance and requires careful handling. The primary hazards are:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2]

-